B355252

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le B355252 a été synthétisé en 2010 par le Dr Williams à la North Carolina Central University. . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir le rendement et la pureté souhaités du produit.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, la synthèse suit probablement des protocoles de synthèse organique multi-étapes similaires à ceux utilisés en laboratoire. La mise à l'échelle de la production impliquerait l'optimisation des conditions de réaction, l'utilisation d'équipements de qualité industrielle et la garantie du respect des réglementations en matière de sécurité et d'environnement.

Analyse Des Réactions Chimiques

Types de réactions

Le B355252 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du composé, modifiant potentiellement son activité biologique.

Substitution : Le this compound peut subir des réactions de substitution, où des atomes ou des groupes spécifiques de la molécule sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les résultats souhaités.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire différents dérivés de sulfonamide.

Applications De Recherche Scientifique

Scientific Research Applications

B355252 has shown significant promise across various applications:

Neuroprotection

This compound protects neuronal cells from various forms of toxicity:

- Glutamate-Induced Excitotoxicity : It prevents cell death in murine hippocampal HT-22 cells exposed to glutamate by suppressing oxidative stress and calcium overload.

- Cerebral Ischemia : In rat models, this compound demonstrated the ability to ameliorate neuronal loss and reduce inflammatory responses during ischemic events. Behavioral tests showed improvements in neurologic responses and forepaw function recovery .

Anti-Inflammatory Effects

The compound effectively suppresses neuroinflammation:

- In studies involving lipopolysaccharide-induced neuroinflammation, this compound reduced the activation of microglial and astrocytic cells, leading to decreased brain tissue damage .

Potential in Neurodegenerative Disorders

This compound has been studied for its effects on neurodegenerative diseases:

- In models simulating Parkinson's disease, it was effective against 6-hydroxydopamine-induced cell death, highlighting its potential as a therapeutic agent .

Case Studies

Mécanisme D'action

B355252 exerts its effects through several mechanisms:

Mitochondrial Protection: The compound inhibits mitochondrial fission and prevents the nuclear translocation of apoptosis-inducing factor, thereby protecting neuronal cells from glutamate-induced stress.

Reduction of Reactive Oxygen Species (ROS): This compound attenuates the production of reactive oxygen species, which are harmful to neuronal cells.

Inhibition of Inflammatory Pathways: The compound suppresses key pyroptotic markers and cytokines, reducing neuroinflammation.

Modulation of Calcium Levels: This compound helps restore intracellular calcium levels, preventing mitochondrial depolarization and neuronal apoptosis.

Comparaison Avec Des Composés Similaires

Le B355252 est unique dans sa combinaison de propriétés neuroprotectrices et anti-inflammatoires. Les composés similaires comprennent :

Dérivés de phénoxythiophène : D'autres dérivés de phénoxythiophène sulfonamide peuvent partager certaines propriétés neuroprotectrices mais peuvent ne pas présenter le même niveau d'efficacité dans la réduction de la neuroinflammation.

Agonistes du récepteur du facteur de croissance nerveuse (NGF) : Composés qui potentialisent la croissance neuronale induite par le NGF, similaires au this compound, mais qui peuvent différer dans leurs cibles moléculaires et leurs voies spécifiques.

Activité Biologique

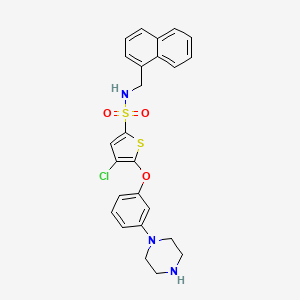

B355252, chemically known as 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide, is a small molecule that has garnered attention for its neuroprotective properties. Initially synthesized in 2010, it has demonstrated potential in promoting neuronal growth and protecting against various forms of neuronal cell death. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on neuroinflammation, and protective roles in different models of neuronal injury.

This compound exhibits several mechanisms that contribute to its neuroprotective effects:

- Inhibition of Calcium Influx : this compound reduces calcium influx into neurons, mitigating excitotoxicity caused by glutamate.

- Reactive Oxygen Species (ROS) Reduction : The compound decreases ROS formation, which is crucial in preventing oxidative stress-related neuronal damage.

- Mitochondrial Protection : It stabilizes mitochondrial membrane potential and prevents the nuclear translocation of apoptosis-inducing factor (AIF), thereby inhibiting apoptosis.

- Regulation of Mitochondrial Dynamics : this compound influences mitochondrial fusion and fission processes, which are vital for neuronal survival during stress conditions .

Neuroprotective Effects Against Glutamate-Induced Toxicity

This compound has shown significant efficacy in protecting neuronal cells from glutamate-induced toxicity. In studies involving mouse hippocampal HT22 cells, this compound pretreatment significantly improved cell viability under conditions of glutamate exposure:

| Concentration of Glutamate (mM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 1.0 | ~80 |

| 2.0 | ~40 |

| 2.5 (with this compound) | ~75 |

The results indicate that this compound effectively mitigates the detrimental effects of high glutamate levels on cell survival .

Anti-Neuroinflammatory Properties

Recent studies highlight this compound's role in suppressing neuroinflammation induced by lipopolysaccharide (LPS). In a murine model, this compound was administered prior to LPS injection, resulting in notable improvements in behavioral scores and reductions in brain tissue damage:

- Behavioral Assessment : Animals treated with this compound showed improved behavioral outcomes compared to controls subjected to LPS alone.

- Histological Findings : The compound reduced microglial and astrocytic activation, key indicators of neuroinflammation.

Key Cytokine Levels Post-Treatment

This compound treatment led to decreased levels of pro-inflammatory cytokines:

| Cytokine | LPS Group (pg/mL) | LPS + this compound Group (pg/mL) |

|---|---|---|

| IL-1β | Increased | Significantly Reduced |

| IL-18 | Increased | Significantly Reduced |

| TLR4 | Elevated | Lowered |

| NLRP3 | Elevated | Lowered |

These findings suggest that this compound possesses anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases characterized by chronic inflammation .

Case Studies and Experimental Models

Several studies have explored the efficacy of this compound across different models:

- Cobalt Chloride-Induced Hypoxia : In vitro experiments using cobalt chloride to mimic hypoxic conditions revealed that this compound significantly reduced cell death and improved mitochondrial dynamics by enhancing the expression of fusion proteins while stabilizing fission proteins .

- Intracerebral Hemorrhage Model : A study investigating the effects of this compound on intracerebral hemorrhage demonstrated neuroprotective effects through modulation of UCP2 expression, which is critical for mitochondrial function during hemorrhagic events .

- Parkinson's Disease Models : Research utilizing 6-hydroxydopamine (6-OHDA) to model Parkinson's disease indicated that this compound could protect against neurotoxic damage associated with dopaminergic neuron degeneration .

Q & A

Basic Research Questions

Q. What primary neuroprotective mechanisms does B355252 exhibit in cerebral ischemia models?

this compound reduces neuronal damage by activating TrkA receptors, attenuating ROS production, preserving mitochondrial membrane potential, and inhibiting cytochrome C release. These mechanisms collectively reduce apoptosis and DNA damage (γH2AX levels) in ischemic neurons. Experimental validation includes immunofluorescence for caspase-3/NeuN colocalization and ROS quantification via tissue lysate assays in rat stroke models .

Q. What in vitro models are used to study this compound's effects on glutamate-induced neurotoxicity?

HT22 hippocampal neuronal cells are the primary model. Methodologies include:

- MitoTracker Red CM-XROS staining to visualize mitochondrial fragmentation.

- Western blotting to quantify fission/fusion proteins (e.g., Drp1, Fis1, Opa1).

- AIF immunostaining to assess nuclear translocation of pro-apoptotic factors .

Q. How does this compound modulate the MAPK/JNK pathway in neuroprotection?

this compound suppresses JNK cascade activation, which is critical for inflammation and apoptosis. This is validated by reduced phospho-JNK levels in vitro and attenuated gliosis (GFAP/Iba-1 staining) and cytokine release (IL-1β, TNF-α) in vivo .

Q. What biomarkers indicate this compound's efficacy in reducing post-stroke inflammation?

Key biomarkers include:

- Pro-inflammatory cytokines : IL-1β and TNF-α (measured via ELISA).

- Gliosis markers : GFAP (astrocytes) and Iba-1 (microglia) via immunofluorescence.

- LDH levels as a proxy for tissue damage .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound's blood-brain barrier (BBB) penetration?

- In vitro models : Use BBB permeability assays with endothelial cell monolayers (e.g., transwell systems) to measure this compound diffusion.

- In vivo validation : Intraperitoneal administration followed by mass spectrometry or HPLC to quantify brain tissue concentrations.

- Molecular weight analysis : this compound (514 Da) falls within the optimal range (151–655 Da) for CNS drug penetration, supporting feasibility .

Q. How to resolve contradictions in this compound's effect on ROS levels across studies?

Contradictory ROS data (e.g., elevated ROS in HT22 cells vs. reduced ROS in stroke models) may arise from:

- Dose-dependent effects : Higher concentrations (e.g., 8 μM) may induce ROS in vitro.

- Context-specific responses : In vivo antioxidant pathways (e.g., NGF/TrkA signaling) may counteract ROS.

- Methodological adjustments : Use ROS probes (e.g., DCFH-DA) with strict controls for assay timing and cell viability .

Q. What methodologies quantify mitochondrial dynamics changes induced by this compound?

- MitoTracker imaging : Classify mitochondrial morphology (tubular vs. fragmented) and calculate fission rates.

- Drp1 phosphorylation analysis : Western blot for phospho-Drp1 (Ser616) to assess fission activation.

- Subcellular fractionation : Isolate mitochondrial and cytoplasmic fractions to track AIF translocation .

Q. What statistical approaches are recommended for analyzing behavioral outcomes in this compound-treated stroke models?

- Two-way ANOVA : Compare longitudinal data (e.g., mNSS scores at days 1, 3, 7 post-stroke).

- Cylinder test analysis : Quantify forelimb asymmetry using the formula R/(R+L)×100%.

- Grid walk tests : Calculate foot-fault percentages with Bonferroni correction for multiple comparisons .

Q. How to integrate in vitro and in vivo data to clarify this compound's anti-inflammatory mechanisms?

- Cross-validation : Compare cytokine profiles (e.g., IL-10 upregulation) in HT22 cells and stroke models.

- Pathway inhibition studies : Use JNK inhibitors (e.g., SP600125) to isolate this compound's role in MAPK signaling.

- Cell-specific knockdowns : Silence TrkA in microglia/astrocytes to assess glial vs. neuronal effects .

Q. Methodological Notes

- Data Contradiction Analysis : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting results for follow-up studies .

- Experimental Reproducibility : Detailed protocols for HT22 cell culture, TTC staining, and ELISA are critical. Reference open-access datasets or supplementary materials from primary studies .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding in behavioral tests .

Propriétés

IUPAC Name |

4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-piperazin-1-ylphenoxy)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O3S2/c26-23-16-24(34(30,31)28-17-19-7-3-6-18-5-1-2-10-22(18)19)33-25(23)32-21-9-4-8-20(15-21)29-13-11-27-12-14-29/h1-10,15-16,27-28H,11-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAVQYDOVJQDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)OC3=C(C=C(S3)S(=O)(=O)NCC4=CC=CC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261576-81-1 | |

| Record name | B 355252 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261576811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1261576-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.